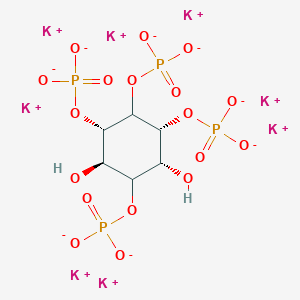
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt: is a chemical compound that plays a significant role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in the regulation of intracellular calcium levels. This compound is known for its ability to increase the entry of calcium across the plasma membrane, making it a crucial regulator of intracellular calcium by controlling plasma membrane transport of calcium ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process is catalyzed by inositol 1,4,5-trisphosphate 3-kinase, which adds a phosphate group to the inositol ring, resulting in the formation of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification and crystallization to obtain the desired product with a high degree of purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role in cellular signaling pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include inositol 1,4,5-trisphosphate, ATP (adenosine triphosphate), and specific kinases such as inositol 1,4,5-trisphosphate 3-kinase .
Major Products Formed: The major product formed from the phosphorylation of inositol 1,4,5-trisphosphate is D-Myo-Inositol 1,3,4,5-tetrakis(phosphate). This compound can further participate in cellular signaling pathways, leading to the formation of other inositol phosphates .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt is used as a precursor for the synthesis of other inositol phosphates. It is also studied for its role in various chemical reactions and pathways .
Biology: In biological research, this compound is essential for studying intracellular calcium signaling. It is used to investigate the mechanisms of calcium entry and regulation in cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases related to calcium dysregulation. It is also used in the development of drugs targeting calcium signaling pathways .
Industry: In the industrial sector, this compound is utilized in the production of biochemical reagents and as a component in various biochemical assays .
Wirkmechanismus
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt exerts its effects by acting as a regulator of intracellular calcium levels. It increases the entry of calcium across the plasma membrane by controlling the transport of calcium ions. This regulation is achieved through its interaction with specific calcium channels and transporters on the plasma membrane .
Vergleich Mit ähnlichen Verbindungen
D-Myo-Inositol 1,4,5-trisphosphate: A precursor in the synthesis of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate), involved in similar calcium signaling pathways.
D-Myo-Inositol 1,4,5,6-tetrakis(phosphate): Another inositol phosphate with distinct biological functions and signaling roles.
D-Myo-Inositol 1,3,4-trisphosphate: Involved in different signaling pathways but shares structural similarities with D-Myo-Inositol 1,3,4,5-tetrakis(phosphate).
Uniqueness: D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt is unique due to its specific role in regulating intracellular calcium levels and its ability to interact with multiple calcium channels and transporters. This makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C6H8K8O18P4 |
|---|---|
Molekulargewicht |
804.80 g/mol |
IUPAC-Name |
octapotassium;[(1S,2R,4R,5R)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m1......../s1 |
InChI-Schlüssel |
HDLWTQSZUMYYND-PEMSSBRDSA-F |
Isomerische SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)


![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)

![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)



![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)

